molecular formula C15H15N3OS2 B11067120 5-methyl-3-phenyl-7-(propan-2-yloxy)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-methyl-3-phenyl-7-(propan-2-yloxy)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11067120
M. Wt: 317.4 g/mol
InChI Key: HQFQOSHTPFQANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves the condensation of 4-amino-5H-thiazol-2-one with benzylideneacetone under conventional thermal heating conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolopyrimidine structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and ethanol (EtOH), and the reaction temperature is maintained above 240°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The isopropoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the original isopropoxy or phenyl groups.

Scientific Research Applications

7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase I, leading to DNA damage and the inhibition of cancer cell proliferation . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropoxy group in 7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE distinguishes it from other similar compounds. This functional group may enhance its solubility, stability, and biological activity, making it a unique and valuable compound for further research and development.

Properties

Molecular Formula

C15H15N3OS2

Molecular Weight

317.4 g/mol

IUPAC Name

5-methyl-3-phenyl-7-propan-2-yloxy-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C15H15N3OS2/c1-9(2)19-14-12-13(16-10(3)17-14)18(15(20)21-12)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

HQFQOSHTPFQANU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)OC(C)C)SC(=S)N2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.